molecular formula C23H22N2O3 B2975634 (E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 325779-69-9

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2975634
CAS No.: 325779-69-9
M. Wt: 374.44
InChI Key: POHAAYJJEFJCRO-RMKNXTFCSA-N
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Description

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that combines structural elements of piperazine, cinnamyl, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-cinnamylpiperazine. This can be achieved by reacting cinnamyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Coupling with Chromenone: The next step involves the coupling of the 4-cinnamylpiperazine with a chromenone derivative. This is usually done through a condensation reaction, where the piperazine derivative is reacted with 3-formylchromen-2-one in the presence of a catalyst like acetic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-cinnamylpiperazine: Shares the piperazine and cinnamyl moieties but lacks the chromenone structure.

    2H-chromen-2-one derivatives: Compounds with similar chromenone structures but different substituents.

Uniqueness

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of piperazine, cinnamyl, and chromenone structures. This unique combination may confer distinct biological activities and chemical properties compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(20-17-19-10-4-5-11-21(19)28-23(20)27)25-15-13-24(14-16-25)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHAAYJJEFJCRO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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